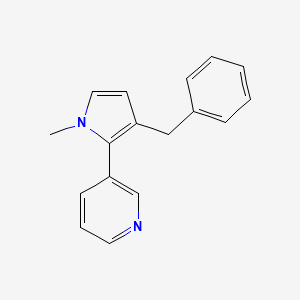

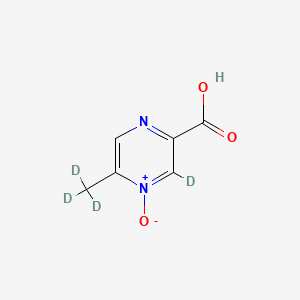

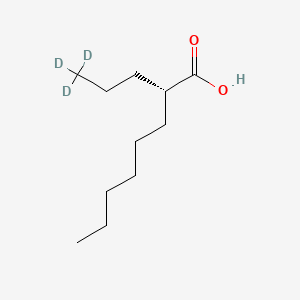

S-(+)-Arundic Acid-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-(+)-Arundic acid-d3 (S-(+)-AA-d3) is a naturally occurring chiral compound found in various plant species, including the Chinese medicinal herb, Astragalus membranaceus. It is a potent antioxidant and free radical scavenger, and has a wide range of potential applications in biomedical research, including its use as a model compound for the study of drug metabolism and pharmacokinetics. In addition, S-(+)-AA-d3 has been studied for its potential to improve the efficacy of drugs and reduce the toxicity of certain agents.

Aplicaciones Científicas De Investigación

Neuroprotective Agent in Neurological Disorders

S-(+)-Arundic Acid, also known as Arundic Acid, has been researched for its potential as a neuroprotective agent. It has been tested in vitro and in vivo for modulating astrocyte activation and inhibiting the synthesis of the S-100β protein, which is associated with inducing neuronal death. This has implications for treating acute ischemic stroke and other neurodegenerative diseases like amyotrophic lateral sclerosis, Alzheimer's disease, and Parkinson's disease (Fernandes & Ingle, 2013).

Improving Physicochemical Properties for Pharmaceutical Preparations

The physicochemical properties of Arundic Acid, such as low aqueous solubility and bitter taste, have been improved for pharmaceutical applications through complexation with hydrophilic cyclodextrins. This enhances its solubility and masks its taste, which is crucial for developing effective pharmaceutical preparations (Miyamoto et al., 2011).

Treatment of Cerebral White Matter Lesions

Research has shown that Arundic Acid can suppress the increase of S100 protein-immunoreactive astroglia and white matter lesions in rats with chronic cerebral hypoperfusion. This indicates its potential usefulness in treating cerebrovascular white matter lesions, particularly when administered in the early stages after the occurrence of such conditions (Ohtani et al., 2007).

Application in Acute Subdural Hematomas

Arundic Acid has been studied for its effectiveness in reducing infarction volumes and numbers of apoptotic cells in rats with acute subdural hematomas. It achieves this by decreasing the expression of S100 protein produced by activated astrocytes around ischemic lesions. This suggests its potential application in treating injuries related to acute subdural hematomas (Wajima et al., 2013).

Therapeutic Strategies for Parkinson’s Disease

In a Parkinson’s disease mouse model, Arundic Acid demonstrated protective effects against MPTP-induced neuronal damage in the striatum and substantia nigra. This suggests that strategies targeting astrocytic modulation with Arundic Acid could restore the functional capacity of surviving dopaminergic neurons in Parkinson’s disease (Oki et al., 2008).

Ameliorating Cerebral Amyloidosis and Gliosis in Alzheimer’s Disease

Arundic Acid has been found to significantly ameliorate β-amyloid deposits and associated reactive gliosis in transgenic mice models of Alzheimer’s disease. This underscores its potential as a therapeutic agent for Alzheimer's disease, particularly in managing cerebral amyloidosis and gliosis (Mori et al., 2006).

Propiedades

IUPAC Name |

(2S)-2-(3,3,3-trideuteriopropyl)octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYMCMYLORLIJX-XBKOTWQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC[C@@H](CCCCCC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.